11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(2-(DIETHYLAMINO)ETHYL)-
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Overview
Description
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(2-(DIETHYLAMINO)ETHYL)- is a complex organic compound that belongs to the class of dibenzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(2-(DIETHYLAMINO)ETHYL)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(2-(DIETHYLAMINO)ETHYL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(2-(DIETHYLAMINO)ETHYL)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, with research showing its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for various diseases, including neurological disorders and psychiatric conditions.
Biological Research: It is used in studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(2-(DIETHYLAMINO)ETHYL)- involves its interaction with specific molecular targets and pathways. Research indicates that it can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may affect the mitochondrial membrane potential and increase the levels of reactive oxygen species, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-10-(2-dimethylaminoethyl)dibenzo[b,e][1,4]diazepin-11-one: Known for its use in psychiatric medications.
8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine: An intermediate in the synthesis of clozapine, an antipsychotic drug.
Uniqueness
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(2-(DIETHYLAMINO)ETHYL)- stands out due to its unique chemical structure and potential therapeutic applications. Its ability to undergo various chemical reactions and its effectiveness in inhibiting tumor growth make it a valuable compound for further research and development .
Properties
CAS No. |
4343-43-5 |
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Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethyl]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H23N3O/c1-3-21(4-2)13-14-22-18-12-8-7-11-17(18)20-16-10-6-5-9-15(16)19(22)23/h5-12,20H,3-4,13-14H2,1-2H3 |
InChI Key |
OYMOPEYQIAFWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Origin of Product |
United States |
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